3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole
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Overview
Description
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with an epoxide in the presence of a catalyst can lead to the formation of the desired oxazocine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of high-pressure reactors can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 6-carbamoyl-5-phenyl-2,3,5,6-tetrahydro-1H-indole
Uniqueness
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole stands out due to its unique combination of oxazocine and benzimidazole rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
76099-32-6 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-phenyl-15,16-dioxa-3,10-diazatetracyclo[11.2.1.02,10.04,9]hexadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C18H16N2O2/c1-2-6-13(7-3-1)18-17-19-15-8-4-5-9-16(15)20(17)11-10-14(22-18)12-21-18/h1-9,14H,10-12H2 |
InChI Key |
GUNXFMHQOJAAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C4(OCC1O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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